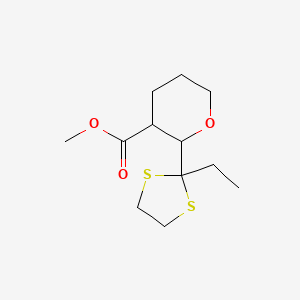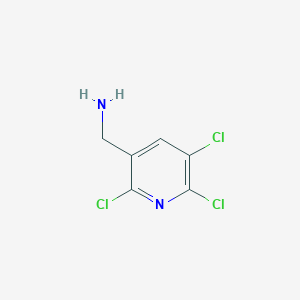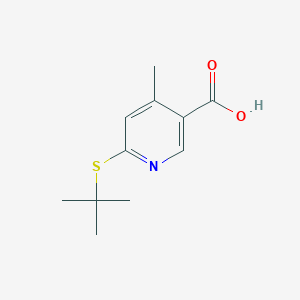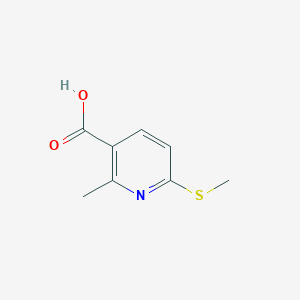
2-Methyl-6-(methylthio)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-(methylthio)nicotinic acid is an organic compound with the molecular formula C8H9NO2S It belongs to the class of nicotinic acids, which are derivatives of pyridine This compound is characterized by the presence of a methyl group at the second position and a methylthio group at the sixth position of the nicotinic acid structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(methylthio)nicotinic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-methyl-6-chloronicotinic acid.
Substitution Reaction: The chlorine atom in 2-methyl-6-chloronicotinic acid is substituted with a methylthio group using sodium methylthiolate (CH3SNa) as the nucleophile.
Reaction Conditions: This substitution reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures (around 100-120°C) to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-6-(methylthio)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2 or m-CPBA in an organic solvent like dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures (0-5°C).
Substitution: Sodium methylthiolate (CH3SNa) in DMSO at elevated temperatures (100-120°C).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: 2-Methyl-6-(methylthio)nicotinol.
Substitution: Various substituted nicotinic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methyl-6-(methylthio)nicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to nicotinic acid.
Medicine: Research into its potential therapeutic effects, particularly in the modulation of nicotinic receptors, is ongoing.
Industry: It can serve as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-6-(methylthio)nicotinic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of the methylthio group can influence the binding affinity and specificity of the compound towards these targets. For example, it may act as an inhibitor of certain enzymes by mimicking the natural substrate and blocking the active site.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-6-chloronicotinic acid: Similar structure but with a chlorine atom instead of a methylthio group.
6-Methylnicotinic acid: Lacks the methylthio group, affecting its chemical reactivity and biological activity.
2-Methyl-6-(trifluoromethyl)nicotinic acid: Contains a trifluoromethyl group, which significantly alters its electronic properties and reactivity.
Uniqueness
2-Methyl-6-(methylthio)nicotinic acid is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This group can participate in specific interactions and reactions that are not possible with other similar compounds, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C8H9NO2S |
|---|---|
Peso molecular |
183.23 g/mol |
Nombre IUPAC |
2-methyl-6-methylsulfanylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H9NO2S/c1-5-6(8(10)11)3-4-7(9-5)12-2/h3-4H,1-2H3,(H,10,11) |
Clave InChI |
HUYBFOHLVMQBPF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)SC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



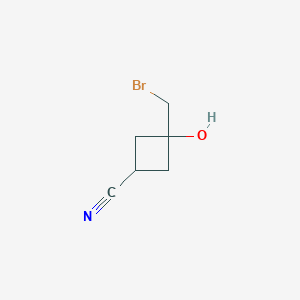
![tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate](/img/structure/B13008921.png)
![6-Amino-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B13008925.png)
![Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13008935.png)
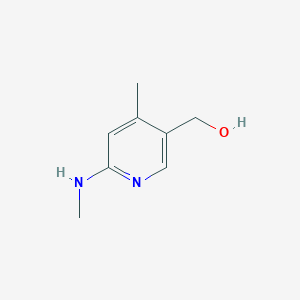
![Ethyl [3,4'-bipyridine]-6-carboxylate](/img/structure/B13008956.png)

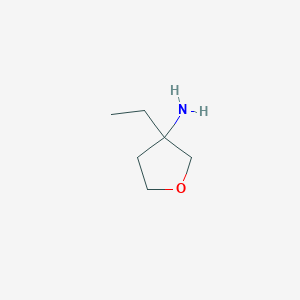
![{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanol](/img/structure/B13008969.png)
![2-{Spiro[3.3]heptan-2-ylidene}acetic acid](/img/structure/B13008970.png)
